4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16209912
InChI: InChI=1S/C12H16BrNO2/c13-11-2-1-10(14)7-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2
SMILES:
Molecular Formula: C12H16BrNO2
Molecular Weight: 286.16 g/mol

4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine

CAS No.:

Cat. No.: VC16209912

Molecular Formula: C12H16BrNO2

Molecular Weight: 286.16 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine -

Specification

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
IUPAC Name 4-bromo-3-(oxan-4-ylmethoxy)aniline
Standard InChI InChI=1S/C12H16BrNO2/c13-11-2-1-10(14)7-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2
Standard InChI Key YISPJXQPLSXTMS-UHFFFAOYSA-N
Canonical SMILES C1COCCC1COC2=C(C=CC(=C2)N)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a phenylamine backbone substituted at the 3-position with a tetrahydro-pyran-4-ylmethoxy group and at the 4-position with a bromine atom. The tetrahydro-pyran ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding, while the methoxy linker provides rotational flexibility. Key structural descriptors include:

PropertyValue
IUPAC Name4-bromo-3-(oxan-4-ylmethoxy)aniline
Canonical SMILESC1COCCC1COC2=C(C=CC(=C2)N)Br
InChI KeyYISPJXQPLSXTMS-UHFFFAOYSA-N
XLogP3-AA2.8 (estimated)

The presence of both electron-withdrawing (bromine) and electron-donating (amine) groups creates a polarized electronic environment, influencing reactivity in substitution and coupling reactions .

Spectroscopic Properties

While experimental spectral data for this specific compound is unavailable, comparative analysis with related brominated anilines and tetrahydropyran derivatives suggests characteristic signals:

  • NMR: A singlet at δ 3.5–4.0 ppm for the methylene protons adjacent to the ether oxygen, and a doublet for the aromatic protons ortho to the bromine atom .

  • IR: Stretching vibrations at 3350 cm1^{-1} (N–H), 1250 cm1^{-1} (C–O–C), and 600 cm1^{-1} (C–Br) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 4-Bromo-3-hydroxyaniline: Aromatic core with hydroxyl and amine groups.

  • Tetrahydro-pyran-4-ylmethanol: Heterocyclic alcohol for ether formation.

A plausible synthesis route involves:

  • Protection of the amine: 4-Bromo-3-hydroxyaniline is treated with acetic anhydride to form the acetamide derivative, preventing unwanted side reactions.

  • Etherification: The hydroxyl group undergoes nucleophilic substitution with tetrahydro-pyran-4-ylmethanol in the presence of a base (e.g., NaH) and a catalyst (e.g., KI) .

  • Deprotection: Hydrolysis of the acetamide under acidic conditions regenerates the free amine.

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the aromatic ring’s 2- and 4-positions necessitate careful control of reaction conditions .

  • Stability of the Tetrahydro-pyran Ring: Acidic conditions may lead to ring-opening, requiring neutral or mildly basic environments during etherification .

Physicochemical Properties and Stability

PropertyPrediction
Water Solubility0.12 mg/mL (25°C)
LogP (Octanol-Water)2.8
Melting Point98–102°C

The compound is expected to exhibit moderate stability under ambient conditions but may degrade under prolonged exposure to UV light due to the C–Br bond’s photolability .

Future Research Directions

  • Synthetic Optimization: Developing catalytic methods (e.g., palladium-catalyzed couplings) to improve yield and purity.

  • Biological Screening: Evaluating activity against TLRs, kinases, and other disease-relevant targets .

  • Computational Modeling: DFT studies to predict reactivity in electrophilic aromatic substitution .

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